1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide
Description
This compound is a structurally complex indole derivative featuring a 5-chloro-substituted indole core, a 2-chlorophenyl group at position 3, a 3,4-dimethoxyphenylsulfonyl moiety at position 1, and a pyrrolidine-2-carboxamide group at position 2. Its design incorporates multiple pharmacophores, including halogen atoms (chlorine), sulfonyl groups, and methoxy substituents, which are critical for modulating receptor binding and metabolic stability .
Properties
IUPAC Name |
1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBYCSRFKCEUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C(C(C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861399 | |
| Record name | 1-[5-Chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzene-1-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]pyrrolidine-2-carboxamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359761-91-4 | |
| Record name | 1-[5-Chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzene-1-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]pyrrolidine-2-carboxamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of the Indole Core
The initial step involves sulfonation of 5-chloro-3-(2-chlorophenyl)-2H-indole-3-ol using 3,4-dimethoxyphenylsulfonyl chloride. Conducted in anhydrous DCM under nitrogen atmosphere, this reaction is catalyzed by TEA to scavenge hydrochloric acid generated during the process. The sulfonyl group is selectively introduced at the N1 position, yielding 1-(3,4-dimethoxyphenylsulfonyl)-5-chloro-3-(2-chlorophenyl)-2H-indole-3-ol.
Acylation with Pyrrolidine Carboxamide
The sulfonated intermediate undergoes acylation at the C2 position using pyrrolidine-2-carboxamide activated via EDC and hydroxybenzotriazole (HOBt). This coupling reaction proceeds in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. The resultant product is purified via silica gel chromatography, achieving a typical yield of 65–72%.
Hydroxylation and Final Product Isolation
A final hydroxylation step introduces the 3-hydroxy group on the indole ring. This is achieved using aqueous hydrogen peroxide in acetic acid, followed by neutralization with sodium bicarbonate. The crude product is recrystallized from ethanol-water mixtures to afford Relcovaptan with >98% purity.
Optimization of Reaction Conditions
Temperature and Solvent Effects
The sulfonation reaction is highly sensitive to moisture, necessitating anhydrous DCM and strict temperature control (20–25°C). Elevated temperatures lead to desulfonation, while lower temperatures prolong reaction times. For acylation, THF is preferred over dimethylformamide (DMF) due to its lower polarity, which reduces byproduct formation.
Catalytic Systems
Alternative catalysts such as 4-dimethylaminopyridine (DMAP) were evaluated but showed negligible improvement over TEA in sulfonation. However, EDC/HOBt proved superior to other coupling agents (e.g., DCC) in minimizing racemization during acylation.
Purification and Analytical Characterization
Chromatographic Techniques
Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates intermediates. Final recrystallization in ethanol-water (7:3) yields Relcovaptan as a white crystalline solid.
Spectroscopic Confirmation
-
NMR Spectroscopy : NMR (400 MHz, DMSO-d6) displays characteristic peaks: δ 8.21 (s, 1H, indole NH), δ 7.45–7.12 (m, aromatic protons), δ 4.02 (s, OCH3).
-
LC-MS : A molecular ion peak at m/z 621.1 [M+H]+ confirms the molecular weight (620.5 g/mol).
-
IR Spectroscopy : Bands at 1685 cm (C=O stretch) and 1340 cm (S=O stretch) validate functional groups.
Scale-Up and Industrial Considerations
Pilot-scale synthesis (100 g batches) demonstrated consistent yields (68–70%) using the same protocol, highlighting its scalability. Critical process parameters (CPPs) include reaction temperature, reagent stoichiometry, and drying time during recrystallization.
Comparative Analysis of Synthetic Approaches
A comparative study of alternative routes revealed that direct sulfonation-acylation sequences outperform stepwise methods in efficiency. For instance, attempts to pre-functionalize the pyrrolidine carboxamide prior to indole coupling resulted in lower yields (≤50%) due to steric hindrance.
Challenges and Mitigation Strategies
Byproduct Formation
Side products like over-sulfonated indoles (≤5%) are mitigated by controlling sulfonyl chloride stoichiometry (1.05 equiv).
Chemical Reactions Analysis
Types of Reactions
1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemical Profile
- IUPAC Name : (S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-hydroxyindoline-2-carbonyl]pyrrolidine-2-carboxamide
- CAS Number : 150375-75-0
- Molecular Formula : C28H27Cl2N3O7S
- Molar Mass : 620.51 g/mol
Vasopressin Receptor Antagonism
Relcovaptan is primarily known as a non-peptide vasopressin receptor antagonist selective for the V1a subtype. This property makes it a candidate for treating conditions associated with vasopressin dysregulation:
- Raynaud's Disease : Initial studies indicate positive outcomes in improving blood flow and reducing symptoms associated with this condition .
- Dysmenorrhea : It has been investigated for alleviating menstrual pain through its vasodilatory effects .
Anticancer Activity
Research has shown that compounds similar to Relcovaptan exhibit anticancer properties:
- A study demonstrated that derivatives of indole compounds can inhibit cancer cell proliferation. Specifically, certain sulfonamide hybrids showed significant activity against various cancer cell lines .
Antitubercular Properties
The compound's structural features suggest potential efficacy against tuberculosis:
- Research indicates that nitrogen-containing heterocycles can interact with biological targets involved in tuberculosis pathogenesis, leading to promising results in preliminary screening .
Study on Antiviral Efficacy
A comparative study highlighted the antiviral properties of related compounds against HIV reverse transcriptase, showcasing IC50 values that suggest significant potency against resistant strains . Although Relcovaptan itself has not been directly tested for antiviral activity, its structural analogs provide insights into its potential.
Clinical Trials
While Relcovaptan has shown promise in preclinical studies, clinical trials are necessary to confirm its efficacy and safety in humans. Current research focuses on understanding the pharmacodynamics and pharmacokinetics of the compound in various therapeutic contexts.
Mechanism of Action
The mechanism of action of 1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indole/Indoline Derivatives
*Calculated based on formula.
Key Observations :
- Target Compound vs. SR49059 : Both target vasopressin V₁a receptors, but the target compound’s 3-hydroxy group and pyrrolidine-2-carboxamide may enhance solubility and reduce off-target effects compared to SR49059’s simpler pyrrolidine .
- Target Compound vs. SSR149415 : The 2,4-dimethoxyphenylsulfonyl group in SSR149415 shifts selectivity toward V₁b receptors, whereas the target compound’s 3,4-dimethoxyphenylsulfonyl group favors V₁a binding .
- ORG27569 : A structurally distinct indole-2-carboxamide targeting CB1 receptors, highlighting the role of substituents (e.g., piperidinyl phenethyl) in divergent pharmacology .
Functional Analogs
- PSNCBAM-1 () : A urea-based CB1 negative allosteric modulator. Unlike the target compound, it lacks sulfonyl groups but shares halogenated aryl motifs, demonstrating the versatility of chloro-phenyl groups in receptor interactions .
- Chromenone Derivatives (): Pyrazolo-pyrimidine-chromenone hybrids (e.g., Example 62) are unrelated structurally but exemplify fluorinated aromatic systems for kinase inhibition, contrasting with the target compound’s sulfonamide-indole framework .
Research Findings and Pharmacological Data
Binding Affinity and Selectivity
- The target compound exhibits subnanomolar potency (IC₅₀ = 0.8 nM) at vasopressin V₁a receptors, surpassing SR49059 (1.2 nM) due to optimized hydrogen bonding via the 3-hydroxy group .
- Selectivity over V₁b receptors is moderate (10-fold), whereas SSR149415 shows >100-fold V₁b selectivity, underscoring the impact of sulfonyl substitution patterns .
Metabolic Stability
- The 3,4-dimethoxyphenylsulfonyl group enhances metabolic stability compared to non-sulfonated analogs (e.g., ORG27569), as evidenced by hepatic microsomal assays (t₁/₂ > 120 min vs. 45 min for ORG27569) .
Solubility and Bioavailability
- The pyrrolidine-2-carboxamide moiety improves aqueous solubility (LogP = 2.1 vs. 3.5 for SR49059), correlating with higher oral bioavailability (F = 65% vs. 45% for SR49059) in rodent models .
Biological Activity
1-[5-Chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide (CAS No. 150375-75-0) is a synthetic compound with potential therapeutic applications. Its complex structure includes multiple functional groups that contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C28H27Cl2N3O7S
- Molecular Weight : 620.51 g/mol
- IUPAC Name : (S)-1-((2R,3S)-5-chloro-3-(2-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)-3-hydroxyindoline-2-carbonyl)pyrrolidine-2-carboxamide
- Purity : ≥98% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide and indole moieties are crucial for its binding affinity and selectivity towards these targets.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential in inhibiting certain protein kinases, which play a critical role in cell signaling and proliferation.
- Antioxidant Activity : Studies indicate that the compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.61 ± 0.92 | Induction of apoptosis |
| A549 | 1.98 ± 1.22 | Inhibition of cell proliferation |
The IC50 values suggest that the compound is effective at low concentrations, highlighting its potential as an anticancer agent .
In Vivo Studies
In animal models, the compound has demonstrated the ability to inhibit tumor growth effectively. For instance, a study involving xenograft models showed a reduction in tumor size when treated with this compound compared to controls.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates good oral bioavailability and distribution in tissues. Studies have shown that systemic exposure is comparable across different administration routes, with a notable half-life allowing for sustained biological activity .
Toxicity Profile
Toxicological assessments reveal that the compound has a favorable safety profile at therapeutic doses. However, at higher doses, it exhibits dose-dependent toxicity, which necessitates careful dosage management in clinical applications .
Q & A
Q. What synthetic strategies are recommended for this compound, and how can regioselective sulfonylation be achieved?
Answer: The synthesis involves sequential steps:
Indole core formation via Fischer indole synthesis or Pd-catalyzed cyclization.
Sulfonylation at the indole N1 position using 3,4-dimethoxybenzenesulfonyl chloride under controlled basic conditions (e.g., NaH in THF at –10°C to 0°C) to minimize O-sulfonation byproducts.
Pyrrolidine coupling via amide bond formation using HATU/DIPEA activation.
Q. Key challenges :
- Competing sulfonation at the indole oxygen requires strict temperature control and stoichiometric base optimization.
- Stereochemical preservation at the 3-hydroxy indole position during carboxylation (monitor via chiral HPLC ).
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups).
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 614.1234).
- X-ray crystallography : Resolve stereochemistry at the 3-hydroxy indole and pyrrolidine carboxamide moieties.
- HPLC purity : ≥95% purity using a C18 column (acetonitrile/water gradient) .
Q. What are the primary pharmacological targets, and how is target engagement validated?
Answer: The compound acts as a vasopressin V1a receptor antagonist (IC₅₀ = 1.2 nM) with secondary V2 receptor activity (IC₅₀ = 128 nM). Validation methods:
- Radioligand displacement assays : Use ³H-labeled vasopressin in HEK293 cells expressing human V1a/V2 receptors.
- Functional assays : Measure IP1 accumulation (V1a) or cAMP modulation (V2) in transfected cell lines.
- Ex vivo validation : Quantify vasodilation in rat aortic rings pre-treated with the compound .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro potency and poor in vivo bioavailability?
Answer: Strategies :
- Structural optimization : Introduce methyl groups at the pyrrolidine 4-position to enhance lipophilicity (LogP increase from 2.1 to 3.4).
- Pro-drug derivatization : Acetylate the 3-hydroxy group to improve intestinal absorption.
- Pharmacokinetic profiling : Use Caco-2 permeability assays and hepatic microsome stability tests.
Q. Data example :
| Modification | V1a IC₅₀ (nM) | Caco-2 Papp (10⁻⁶ cm/s) | Oral Bioavailability (%) |
|---|---|---|---|
| Parent compound | 1.2 | 8.5 | 14 |
| 4-Methyl derivative | 1.5 | 21.4 | 38 |
| Acetylated pro-drug | 2.8* | 34.7 | 62 |
| *Active metabolite value . |
Q. What experimental designs mitigate confounding factors in assessing antihypertensive efficacy in animal models?
Answer:
- Mixed-effects modeling : Account for inter-subject variability (e.g., animal weight, circadian rhythms).
- Dose stratification : Test 0.1–10 mg/kg doses with saline controls.
- Endpoint selection : Direct blood pressure telemetry over tail-cuff measurements to reduce noise.
- Statistical power : ≥8 animals/group (α=0.01, β=0.2) .
Q. How should researchers resolve conflicting data in receptor binding kinetics across studies?
Answer:
- Orthogonal assays : Compare surface plasmon resonance (SPR) with fluorescence polarization.
- Buffer standardization : Use consistent ionic strength (e.g., 150 mM NaCl) and temperature (25°C).
- Control experiments : Include reference antagonists (e.g., SR49059 for V1a ).
Q. What methodologies optimize crystallization for X-ray diffraction studies?
Answer:
- Solvent screening : Test 50+ conditions (e.g., PEG 3350/ammonium sulfate).
- Microseeding : Introduce pre-formed crystals into supersaturated solutions.
- Cryoprotection : Use 25% glycerol in reservoir solution.
- Data collection : Synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.5 Å) structures .
Q. How can metabolic stability be improved without compromising receptor affinity?
Answer:
- Isotere replacement : Substitute the pyrrolidine oxygen with CF₂ to reduce CYP3A4 oxidation.
- Deuterium incorporation : At benzylic positions to slow metabolism (e.g., 3-hydroxy group).
- In vitro validation : Human liver microsome assays with LC-MS/MS metabolite profiling .
Q. What statistical approaches validate dose-response relationships in heterogeneous datasets?
Answer:
Q. How do structural modifications impact off-target binding to related GPCRs?
Answer:
- Molecular docking : Simulate interactions with V1a (PDB: 4L0D) and homologous receptors (e.g., oxytocin receptor).
- Selectivity profiling : Screen against a panel of 50 GPCRs using β-arrestin recruitment assays.
- SAR analysis : Correlate substituent electronegativity with V1a/V2 selectivity ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
